molecular formula C9H8FN B597954 7-fluoro-4-methyl-1H-indole CAS No. 1268052-65-8

7-fluoro-4-methyl-1H-indole

Cat. No.: B597954
CAS No.: 1268052-65-8
M. Wt: 149.168
InChI Key: KSYWTQMQDCCDNG-UHFFFAOYSA-N
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Description

7-Fluoro-1H-indole is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

Indole derivatives are synthesized using various methods. One such method involves the Fischer indole synthesis of hydrazine using HOAc/HCl under reflux . Another method involves a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles, based on a Fischer indolisation–indole N-alkylation sequence .


Molecular Structure Analysis

The molecular formula of 7-Fluoro-1H-indole is C8H6FN . For more detailed structural information, please refer to resources such as ChemSpider .


Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Fluoro-1H-indole include a molecular weight of 135.14 and a molecular formula of C8H6FN . For more detailed property information, please refer to resources such as Sigma-Aldrich .

Scientific Research Applications

HIV-1 Attachment Inhibition

Indole derivatives, including 7-fluoro variants, have been investigated for their ability to interfere with the HIV surface protein gp120's interaction with the host cell receptor CD4. This interaction is critical for the virus's entry into cells. The indole derivative BMS-378806 exhibits improved pharmaceutical properties while retaining potent HIV-1 inhibitory activity, demonstrating the potential of indole derivatives in developing novel HIV-1 attachment inhibitors (Wang et al., 2003).

Catalytic Activity in Organic Synthesis

Nickel ferrite nanoparticles have been used as catalysts in the synthesis of indole derivatives, including those with 5-fluoro-1H-indole structures. These derivatives were synthesized through a condensation reaction involving various organic components, showcasing the catalytic versatility of nickel ferrite nanoparticles in organic synthesis. The synthesized compounds exhibited significant antioxidant and antimicrobial activities, highlighting the potential of indole derivatives in medicinal chemistry (Rao et al., 2019).

Photophysical Studies

Indole derivatives, including those substituted at the 7-position with fluoro groups, have been studied for their absorption and fluorescence spectra. These studies provide insights into the photophysical properties of indole derivatives, which are relevant for their application in fluorescent probes and materials science. The modification of indole derivatives influences their fluorescent characteristics, which can be harnessed in the development of new fluorescent materials and probes for biological applications (Carić et al., 2004).

Synthesis of HIV NNRTI Candidates

Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate is a key intermediate in the synthesis of phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase. The synthesis of this intermediate involves a regioselective approach that avoids potentially hazardous species and regioisomeric products, illustrating the importance of precise synthetic strategies in the development of antiviral drugs (Mayes et al., 2010).

Anticancer Potential

Indole-thiazolidinone hybrid structures, incorporating 5-fluoro-3-formyl-1H-indole motifs, have been synthesized and evaluated for their anticancer activity. These compounds have shown cytotoxic actions towards various cancer cell lines, including breast, colon, hepatoma, cervical, lung cancer, melanoma, and leukemia cells. The findings suggest that indole derivatives, especially those with specific modifications, hold promise as anticancer agents by inducing apoptosis in tumor cells through caspase-dependent mechanisms (Kryshchyshyn-Dylevych et al., 2021).

Future Directions

Indole derivatives, including 7-fluoro-4-methyl-1H-indole, continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on developing new synthesis methods, exploring additional biological activities, and investigating potential therapeutic applications .

Properties

IUPAC Name

7-fluoro-4-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-6-2-3-8(10)9-7(6)4-5-11-9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYWTQMQDCCDNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC2=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268052-65-8
Record name 7-fluoro-4-methyl-1H-indole
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